molecular formula C16H14ClF2N3O3S B2449290 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine CAS No. 1445677-07-5

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine

Cat. No.: B2449290
CAS No.: 1445677-07-5
M. Wt: 401.81
InChI Key: PWCJFSHVBGYADP-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine is a complex organic compound that features both pyridine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyridine ring: Starting with a chlorinated and fluorinated pyridine derivative.

    Coupling with piperazine: Using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyridine derivative with piperazine.

    Sulfonylation: Introducing the sulfonyl group using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production might involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of halogens.

    Oxidation and reduction: Depending on the functional groups involved.

    Coupling reactions: For further functionalization.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products will depend on the specific reactions but could include further functionalized derivatives of the original compound.

Scientific Research Applications

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(4-fluorobenzenesulfonyl)piperazine may have applications in:

    Medicinal chemistry: As a potential pharmaceutical intermediate.

    Biological research: Studying its effects on various biological pathways.

    Industrial chemistry: As a building block for more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of halogens can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-3-fluoropyridine-2-carbonyl)piperazine
  • 4-(4-Fluorobenzenesulfonyl)piperazine

Uniqueness

The combination of both pyridine and piperazine rings, along with the specific halogen substituents, might confer unique properties such as enhanced biological activity or improved pharmacokinetic profiles.

Properties

IUPAC Name

(6-chloro-3-fluoropyridin-2-yl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2N3O3S/c17-14-6-5-13(19)15(20-14)16(23)21-7-9-22(10-8-21)26(24,25)12-3-1-11(18)2-4-12/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCJFSHVBGYADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC(=N2)Cl)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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